molecular formula C11H15Cl B1652995 (1-Chloro-2,2-dimethylpropyl)benzene CAS No. 1688-17-1

(1-Chloro-2,2-dimethylpropyl)benzene

Cat. No. B1652995
CAS RN: 1688-17-1
M. Wt: 182.69 g/mol
InChI Key: CWQDDKWOLSHALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Chloro-2,2-dimethylpropyl)benzene” is a chemical compound with the molecular formula C11H15Cl . It is a derivative of benzene, where a benzene ring is attached to a 1-chloro-2,2-dimethylpropyl group .


Synthesis Analysis

This compound can be synthesized through the reaction of benzene with 2,2-dimethylpropyl chloride in the presence of anhydrous aluminium chloride . This reaction is an example of Friedel-Craft’s alkylation, which is an electrophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of “(1-Chloro-2,2-dimethylpropyl)benzene” consists of a benzene ring attached to a 1-chloro-2,2-dimethylpropyl group . The molecular weight of this compound is 182.69 .


Chemical Reactions Analysis

“(1-Chloro-2,2-dimethylpropyl)benzene” can undergo various chemical reactions. For instance, it can react with EtOH in water . The reaction mechanism could be either SN1 or SN2, depending on the conditions .


Physical And Chemical Properties Analysis

“(1-Chloro-2,2-dimethylpropyl)benzene” is a liquid at room temperature . It has a molecular weight of 182.69 . More detailed physical and chemical properties may be available from specialized chemical databases .

Scientific Research Applications

Ionic Liquid-Benzene Mixtures

Neutron diffraction studies of mixtures of 1,3-dimethylimidazolium hexafluorophosphate and benzene, including those with similar structures to "(1-Chloro-2,2-dimethylpropyl)benzene," reveal how the presence of benzene alters the ionic liquid structure, especially in cation-cation interactions. This finding is crucial for understanding the solvation and structural properties of ionic liquids in the presence of aromatic hydrocarbons, which has implications for their use in catalysis and solvent applications (Deetlefs et al., 2005).

Atmospheric Chemistry of Aromatic Hydrocarbons

Research on the gas-phase absorption cross sections of monocyclic aromatic hydrocarbons, including derivatives of benzene, has significant implications for atmospheric chemistry. The study provides data essential for evaluating the atmospheric concentrations of these compounds and understanding their photochemical reactions, which are vital for air quality and environmental health assessments (Etzkorn et al., 1999).

Hydroboration Chemistry

Research on highly electrophilic boranes, such as bis(pentafluorophenyl)borane, demonstrates their reactivity and potential as hydroboration reagents. This has implications for synthetic chemistry, particularly in the functionalization of aromatic compounds like "(1-Chloro-2,2-dimethylpropyl)benzene" for creating complex organic molecules with specific properties (Parks et al., 1998).

Environmental Degradation of Chloroaromatic Compounds

The study on the degradation of 4-chloro-3,5-dimethylphenol (PCMX) by UV and UV/persulfate processes provides insights into the removal of chlorinated aromatic compounds from water. Understanding the kinetics, mechanisms, and toxicity evolution of these processes is crucial for environmental management and pollution control strategies (Li et al., 2020).

Material Science and Polymer Chemistry

The catalytic cross-dehydrocoupling polymerization of 1,4-bis(dimethylsilyl)benzene into silphenylene-containing polymers showcases the versatility of benzene derivatives in creating materials with specific thermal, solubility, and degradation properties. These findings are crucial for the development of new materials with tailored functionalities for various applications (Li & Kawakami, 1999).

Mechanism of Action

The mechanism of action of “(1-Chloro-2,2-dimethylpropyl)benzene” in chemical reactions is typically through electrophilic aromatic substitution, as seen in the Friedel-Craft’s alkylation reaction .

Safety and Hazards

“(1-Chloro-2,2-dimethylpropyl)benzene” is considered hazardous . It can cause skin and eye irritation . It is also highly flammable . Safety data sheets should be consulted for detailed safety and handling information .

properties

IUPAC Name

(1-chloro-2,2-dimethylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQDDKWOLSHALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514857
Record name (1-Chloro-2,2-dimethylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1688-17-1
Record name (1-Chloro-2,2-dimethylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-chloro-2,2-dimethylpropyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Chloro-2,2-dimethylpropyl)benzene
Reactant of Route 2
Reactant of Route 2
(1-Chloro-2,2-dimethylpropyl)benzene
Reactant of Route 3
(1-Chloro-2,2-dimethylpropyl)benzene
Reactant of Route 4
Reactant of Route 4
(1-Chloro-2,2-dimethylpropyl)benzene
Reactant of Route 5
(1-Chloro-2,2-dimethylpropyl)benzene
Reactant of Route 6
(1-Chloro-2,2-dimethylpropyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.